molecular formula C27H20O2 B2576739 4-(1,2,2-Triphenylvinyl)benzoic Acid CAS No. 197153-87-0

4-(1,2,2-Triphenylvinyl)benzoic Acid

Cat. No.: B2576739
CAS No.: 197153-87-0
M. Wt: 376.455
InChI Key: BYQULXPMSUDNFL-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)benzoic Acid is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 g/mol . It is a derivative of benzoic acid, characterized by the presence of three phenyl groups attached to the vinyl group. This compound is known for its unique structural properties and its applications in various fields, including organic chemistry and materials science.

Biochemical Analysis

Biochemical Properties

4-(1,2,2-Triphenylvinyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the formation of biocompatible activated luminescent materials. It interacts with various biomolecules through condensation reactions, resulting in materials with Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AE) properties . These interactions are crucial for the development of luminescent materials that can be used in biological imaging and other applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular processes. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation .

Preparation Methods

Chemical Reactions Analysis

4-(1,2,2-Triphenylvinyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the vinyl group to an alkane, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQULXPMSUDNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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